Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate
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Overview
Description
Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an acetyl(methyl)amino group, and a phenyl group attached to a piperidine ring. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate typically involves multiple steps. One common method includes the protection of the amino group using tert-butyl carbamate, followed by the introduction of the acetyl(methyl)amino group through acetylation. The phenyl group is usually introduced via a substitution reaction on the piperidine ring. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds .
Scientific Research Applications
Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-aminopiperidine-1-carbamate: Similar structure but lacks the acetyl(methyl)amino and phenyl groups.
Tert-butyl 4-phenylpiperidine-1-carbamate: Similar structure but lacks the acetyl(methyl)amino group.
Tert-butyl 4-[acetyl(methyl)amino]piperidine-1-carbamate: Similar structure but lacks the phenyl group
Uniqueness
Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the acetyl(methyl)amino group enhances its potential for enzyme inhibition, while the phenyl group contributes to its binding affinity for certain receptors .
Biological Activity
Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate (CAS Number: 182621-53-0) is a complex organic compound belonging to the class of piperidine derivatives. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C19H28N2O3 with a molecular weight of 332.44 g/mol. The structure consists of a piperidine ring substituted with a tert-butyl group, an acetyl(methyl)amino group, and a phenyl group, which collectively influence its biological properties.
Property | Value |
---|---|
Molecular Formula | C19H28N2O3 |
Molecular Weight | 332.44 g/mol |
CAS Number | 182621-53-0 |
Storage Temperature | 0-8 °C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor or modulate receptor activity, thereby influencing several biochemical pathways:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which alters their activity and affects metabolic processes.
- Receptor Interaction : It may act as an agonist or antagonist at certain receptors, modifying physiological responses.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
- Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects by inhibiting amyloid-beta aggregation and reducing oxidative stress in neuronal cells. For instance, related piperidine derivatives have been studied for their ability to raise brain endocannabinoid levels and produce behavioral effects in animal models .
- Analgesic Properties : Investigations into the analgesic potential of piperidine derivatives suggest that this compound may possess pain-relieving properties through its interaction with pain-related pathways.
- Anti-inflammatory Activity : Some studies indicate that compounds within this class may exhibit anti-inflammatory effects by modulating cytokine production and reducing inflammation markers in vitro and in vivo .
Case Studies
Several studies have explored the biological implications of piperidine derivatives similar to this compound:
- Study on Endocannabinoid Levels : A study demonstrated that piperidine/piperazine carbamates could significantly elevate brain endocannabinoid levels, leading to CB1-dependent behavioral changes in mice . This suggests potential applications in treating conditions like anxiety and pain.
- Inhibition of Amyloidogenesis : Research focused on related compounds showed that they could inhibit β-secretase activity and amyloid-beta aggregation, which are critical in Alzheimer's disease pathology . This highlights the therapeutic potential of such compounds in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Key Differences | Biological Activity |
---|---|---|
Tert-butyl 4-aminopiperidine-1-carbamate | Lacks acetyl(methyl)amino and phenyl groups | Limited enzyme inhibition |
Tert-butyl 4-phenylpiperidine-1-carbamate | Lacks acetyl(methyl)amino group | Moderate receptor binding |
Tert-butyl 4-[acetyl(methyl)amino]piperidine-1-carbamate | Lacks phenyl group | Reduced selectivity for specific enzyme targets |
Properties
CAS No. |
182621-53-0 |
---|---|
Molecular Formula |
C19H28N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O3/c1-15(22)20(5)19(16-9-7-6-8-10-16)11-13-21(14-12-19)17(23)24-18(2,3)4/h6-10H,11-14H2,1-5H3 |
InChI Key |
ZOXCYBDUKVNRJD-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)N(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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